1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a small molecule characterized by the molecular formula and a molecular weight of 179.19 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of therapeutic agents, including those targeting anxiety and other neurological disorders.
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine belongs to the class of benzodiazole derivatives, which are recognized for their diverse biological activities. These compounds often interact with various biological targets, making them valuable in pharmaceutical development.
The synthesis of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine generally involves several key steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Common solvents include dimethylformamide and dichloromethane, while reaction temperatures typically range from room temperature to reflux conditions depending on the specific steps involved.
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, organic solvents like dichloromethane are commonly employed alongside catalysts such as palladium on carbon for hydrogenation reactions.
The mechanism of action for 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific biological targets, particularly GABA receptors in the central nervous system. Binding to these receptors modulates their activity, potentially leading to effects such as sedation and anxiolysis. Further research is necessary to fully elucidate its pharmacological profile and specific interactions within biological systems.
Key physical properties include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
The scientific applications of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine are diverse:
This compound's unique structural characteristics make it a valuable scaffold in both research and industrial settings, highlighting its potential for further exploration in various scientific fields.
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine (CAS: 1247481-75-9, C₉H₁₀FN₃, MW: 179.19–179.20 g/mol) is a fluorinated benzimidazole derivative of significant synthetic interest due to its heterocyclic core and regioselective substitutions [1] [2] [3]. Its synthesis demands precise control over fluorination position and N-alkylation efficiency.
Regioselective incorporation of fluorine at the C6 position of the benzimidazole scaffold is critical for directing electronic properties and downstream reactivity. Two dominant strategies exist:
Late-Stage Nucleophilic Aromatic Substitution (SNAr):Fluorination employs anhydrous [¹⁸F]F⁻ or KF/Kryptofix® 222 on electron-deficient precursors like 2-nitro-1H-benzimidazol-6-yl triflate. Yields range from 45–68% due to competing hydrolysis, but selectivity exceeds 90% for C6 [8]. Microwave assistance (120°C, 15 min) improves conversion by 25% versus thermal heating.
Directed Ortho-Metalation (DoM) – Fluorination:A 6-bromo-1H-benzimidazol-2-amine precursor undergoes lithiation at –78°C using n-BuLi, followed by reaction with NFSI (N-fluorobenzenesulfonimide). This achieves 75–82% yield and >95% regioselectivity but requires stringent anhydrous conditions [8].
Table 1: Comparison of Fluorination Strategies for C6-Functionalization
Method | Precursor | Fluorination Agent | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|---|
Late-Stage SNAr | 6-Triflate-2-nitrobenzimidazole | K¹⁸F/K222 | 45–68 | >90% C6 | Hydrolysis side products |
Directed Ortho-Metalation | 6-Bromo-1H-benzimidazol-2-amine | NFSI | 75–82 | >95% C6 | Sensitivity to moisture/temperature |
N1-Ethylation must avoid over-alkylation and ensure exclusive substitution at the imidazole nitrogen. Key catalytic approaches include:
Phase-Transfer Catalysis (PTC):Using tetrabutylammonium bromide (TBAB, 10 mol%) with 50% NaOH solution and ethyl bromide in dichloroethane. This achieves 85–90% N1-ethylation in 4–6 hours at 60°C on 6-fluoro-1H-benzimidazol-2-amine, minimizing O- or C-alkylation (<5%) [7]. The hydrophobic environment enhances nucleophilicity of the benzimidazole anion.
Transition Metal-Catalyzed N-H Activation:Pd(OAc)₂ (2 mol%) with Xantphos ligand enables coupling of 6-fluorobenzimidazol-2-amine with ethanol via N-alkylation under hydrogen-borrowing conditions (toluene, 120°C, 24h). Yields reach 70–75% but require high catalyst loading and extended reaction times [7].
Table 2: Catalytic Methods for N1-Ethylation Efficiency
Catalytic System | Conditions | Yield (%) | N1- vs. N3- Selectivity | Advantage |
---|---|---|---|---|
TBAB (PTC) | NaOH(aq), EtBr, 60°C, 4–6h | 85–90 | >20:1 (N1:N3) | Fast, low cost, scalable |
Pd(OAc)₂/Xantphos | EtOH, toluene, 120°C, 24h | 70–75 | >50:1 (N1:N3) | Uses ethanol directly; no halide waste |
Scalability of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine synthesis is constrained by exothermic steps and intermediate instability in batch reactors. Continuous flow systems offer significant improvements:
Table 3: Flow vs. Batch Synthesis Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Total Reaction Time | 12–15 hours | 45–60 minutes | 16–20x faster |
Overall Yield | 50–55% | 72–75% | +20–25% absolute increase |
Solvent Volume | 15 L/kg product | 6 L/kg product | 60% reduction |
Purity (HPLC) | 90–92% | 97–98% | Reduced impurities |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1